REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[CH:15]3[C:20](=O)[NH:19]C(=O)C3(CCC)C=CC=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN>C(O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:20][NH2:19])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
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Quantity
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20.24 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C2C(C(=O)NC2=O)(C=CC1)CCC
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Name
|
|
Quantity
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7.9 mL
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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350 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for one hour
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Duration
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1 h
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Type
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FILTRATION
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Details
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the resulting precipitate (phthalide) was filtered off
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Type
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WASH
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Details
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washed with a small amount of ethanol
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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The residue was extracted with chloroform
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Type
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WASH
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Details
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the organic layer was washed with saturated aqueous solution of sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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DISTILLATION
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Details
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The solvent was then distilled off under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |